Methyl 3-((2-amino-5-chlorophenyl)(methyl)amino)propanoate
Description
Methyl 3-((2-amino-5-chlorophenyl)(methyl)amino)propanoate is an organic compound with the molecular formula C10H13ClN2O2
Properties
Molecular Formula |
C11H15ClN2O2 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
methyl 3-(2-amino-5-chloro-N-methylanilino)propanoate |
InChI |
InChI=1S/C11H15ClN2O2/c1-14(6-5-11(15)16-2)10-7-8(12)3-4-9(10)13/h3-4,7H,5-6,13H2,1-2H3 |
InChI Key |
PYJOJMOKLLHXIV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(=O)OC)C1=C(C=CC(=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2-amino-5-chlorophenyl)(methyl)amino)propanoate typically involves the reaction of 2-amino-5-chlorobenzylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, and a catalyst, such as a base (e.g., sodium hydroxide). The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((2-amino-5-chlorophenyl)(methyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and chloro groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Methyl 3-((2-amino-5-chlorophenyl)(methyl)amino)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-((2-amino-5-chlorophenyl)(methyl)amino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-furylmethyl)amino]propanoate
- Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate
Uniqueness
Methyl 3-((2-amino-5-chlorophenyl)(methyl)amino)propanoate is unique due to its specific structural features, such as the presence of both amino and chloro groups on the aromatic ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
